molecular formula C22H25N3O3S B11101796 2-({2-[(2E)-2-(6-methoxy-3-methyl-3,4-dihydronaphthalen-1(2H)-ylidene)hydrazinyl]-2-oxoethyl}sulfanyl)-N-phenylacetamide

2-({2-[(2E)-2-(6-methoxy-3-methyl-3,4-dihydronaphthalen-1(2H)-ylidene)hydrazinyl]-2-oxoethyl}sulfanyl)-N-phenylacetamide

Cat. No.: B11101796
M. Wt: 411.5 g/mol
InChI Key: QXRQUGLLOZZMPL-HIXSDJFHSA-N
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Description

2-[(2-{2-[6-METHOXY-3-METHYL-3,4-DIHYDRO-1(2H)-NAPHTHALENYLIDEN]HYDRAZINO}-2-OXOETHYL)SULFANYL]-N-PHENYLACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a naphthalenylidene hydrazino group, which is known for its biological activity, and a phenylacetamide moiety, which is often found in pharmaceutical compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-{2-[6-METHOXY-3-METHYL-3,4-DIHYDRO-1(2H)-NAPHTHALENYLIDEN]HYDRAZINO}-2-OXOETHYL)SULFANYL]-N-PHENYLACETAMIDE typically involves multiple steps:

    Formation of the naphthalenylidene hydrazino intermediate: This step involves the reaction of 6-methoxy-3-methyl-3,4-dihydro-1(2H)-naphthalenone with hydrazine under acidic conditions to form the hydrazone derivative.

    Coupling with phenylacetamide: The hydrazone intermediate is then reacted with phenylacetyl chloride in the presence of a base to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups on the naphthalene ring.

    Reduction: Reduction reactions can occur at the hydrazone moiety, potentially converting it to a hydrazine derivative.

    Substitution: The phenylacetamide moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Products may include naphthoquinones or other oxidized derivatives.

    Reduction: The major product would be the corresponding hydrazine derivative.

    Substitution: Substituted phenylacetamide derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(2-{2-[6-METHOXY-3-METHYL-3,4-DIHYDRO-1(2H)-NAPHTHALENYLIDEN]HYDRAZINO}-2-OXOETHYL)SULFANYL]-N-PHENYLACETAMIDE is not fully understood, but it is believed to involve interaction with specific molecular targets such as enzymes or receptors. The hydrazone moiety may play a role in binding to these targets, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxymellein: A dihydroisocoumarin with similar structural features.

    1-Methoxy-2-propyl acetate: Shares the methoxy functional group.

    2-Methoxyphenyl isocyanate: Contains a methoxy group and is used in similar chemical reactions.

Uniqueness

2-[(2-{2-[6-METHOXY-3-METHYL-3,4-DIHYDRO-1(2H)-NAPHTHALENYLIDEN]HYDRAZINO}-2-OXOETHYL)SULFANYL]-N-PHENYLACETAMIDE is unique due to its combination of a naphthalenylidene hydrazino group and a phenylacetamide moiety, which may confer distinct biological and chemical properties not found in other similar compounds.

Properties

Molecular Formula

C22H25N3O3S

Molecular Weight

411.5 g/mol

IUPAC Name

2-[2-[(2E)-2-(6-methoxy-3-methyl-3,4-dihydro-2H-naphthalen-1-ylidene)hydrazinyl]-2-oxoethyl]sulfanyl-N-phenylacetamide

InChI

InChI=1S/C22H25N3O3S/c1-15-10-16-12-18(28-2)8-9-19(16)20(11-15)24-25-22(27)14-29-13-21(26)23-17-6-4-3-5-7-17/h3-9,12,15H,10-11,13-14H2,1-2H3,(H,23,26)(H,25,27)/b24-20+

InChI Key

QXRQUGLLOZZMPL-HIXSDJFHSA-N

Isomeric SMILES

CC1CC2=C(C=CC(=C2)OC)/C(=N/NC(=O)CSCC(=O)NC3=CC=CC=C3)/C1

Canonical SMILES

CC1CC2=C(C=CC(=C2)OC)C(=NNC(=O)CSCC(=O)NC3=CC=CC=C3)C1

Origin of Product

United States

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